![molecular formula C10H15NO3 B14365126 Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 93460-50-5](/img/structure/B14365126.png)
Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is part of the azabicyclo family, known for their stability and reactivity, making them valuable in synthetic chemistry and potential pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions often include the use of methanol as a solvent and triethylamine as a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur at different positions on the bicyclic structure.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as alcohols, ketones, and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of complex organic compounds and materials with specialized properties.
作用機序
The mechanism of action of methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A similar compound used as a catalyst in oxidation reactions.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: A precursor in the synthesis of methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Uniqueness
Methyl 3-oxo-9-azabicyclo[331]nonane-9-carboxylate is unique due to its specific bicyclic structure, which provides stability and reactivity that are advantageous in various chemical reactions
特性
CAS番号 |
93460-50-5 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-10(13)11-7-3-2-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3 |
InChIキー |
HATTWYXLTGDBKU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C2CCCC1CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


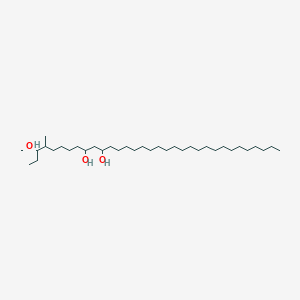

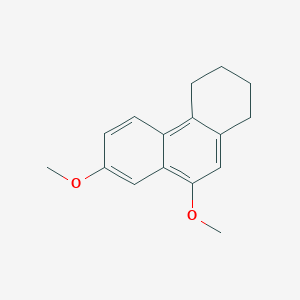
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
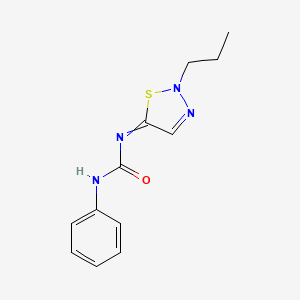
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
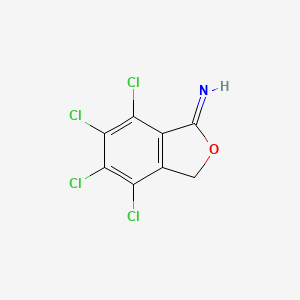
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
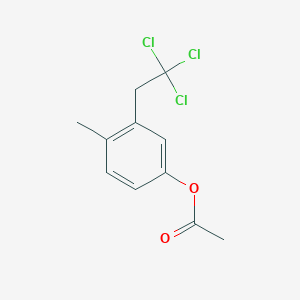
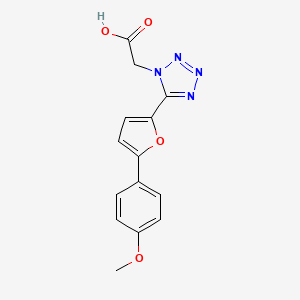
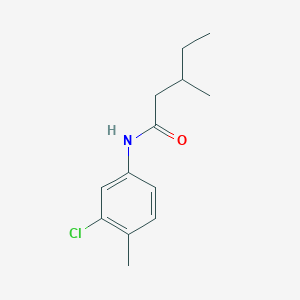
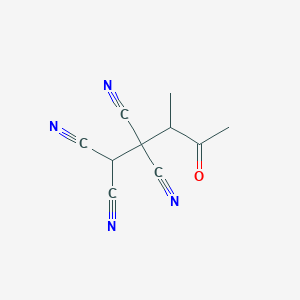
![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)
